

Application Notes and Protocols for PF-06726304 Acetate in Animal Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-06726304 acetate

Cat. No.: B1485434

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06726304 acetate is a highly potent and selective S-adenosyl-methionine (SAM)-competitive inhibitor of the enhancer of zeste homolog 2 (EZH2) lysine methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.[1] **PF-06726304 acetate** has demonstrated robust anti-tumor activity in preclinical models by inhibiting EZH2, leading to reduced H3K27me3 levels and subsequent de-repression of target genes.[3][4] These application notes provide detailed protocols for the preparation and administration of **PF-06726304 acetate** for in vivo animal studies.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of **PF-06726304 acetate** is provided in the table below. This information is critical for accurate preparation of dosing solutions.

Property	Value	Source
Molecular Weight	506.38 g/mol	[1]
Formula	C ₂₂ H ₂₁ Cl ₂ N ₃ O ₃ · C ₂ H ₄ O ₂	[1]
CAS Number	2080306-28-9	[1]
Appearance	White to beige powder	
Purity	≥97% (HPLC)	[1]
Storage	Room temperature	[1]

PF-06726304 acetate exhibits solubility in various organic solvents, which is a key consideration for developing appropriate formulations for animal administration. The table below summarizes its solubility in commonly used laboratory solvents.

Solvent	Solubility	Source
DMSO	≥ 15 mg/mL (33.61 mM)	[5]
20 mg/mL		
Soluble to 100 mM	[1]	
Ethanol	22 mg/mL	[3]
Soluble to 100 mM	[1]	
Water	Insoluble	[3]

In Vivo Formulation Protocols

The selection of an appropriate vehicle is crucial for ensuring the bioavailability and tolerability of **PF-06726304 acetate** in animal models. Several formulations have been reported for oral administration. Researchers should select the most suitable formulation based on the experimental design, animal model, and desired dosing volume.

Note: When preparing formulations, it is recommended to use fresh, anhydrous DMSO as its hygroscopic nature can reduce the solubility of the compound.[3][5] If precipitation occurs,

gentle heating and/or sonication can be used to aid dissolution.[5]

Formulation	Components	Final Concentration	Protocol	Source
Homogeneous Suspension	PF-06726304, Carboxymethylcellulose sodium (CMC-Na) solution	≥ 5 mg/mL	Add 5 mg of PF-06726304 to 1 mL of CMC-Na solution. Mix thoroughly to obtain a homogeneous suspension.	[3]
Clear Solution 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1 mg/mL	Dissolve PF-06726304 in DMSO first. Then, add PEG300 and mix. Add Tween-80 and mix. Finally, add saline to the final volume and mix until a clear solution is obtained.	[5]

Clear Solution 2	10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 1 mg/mL	Prepare a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. Dissolve PF-06726304 in DMSO. Add the DMSO stock solution to the SBE-β-CD solution and mix until clear.	[5]
Clear Solution 3	10% DMSO, 90% Corn Oil	≥ 1 mg/mL	Dissolve PF-06726304 in DMSO. Add the DMSO stock solution to corn oil and mix thoroughly.	[5]

Experimental Protocols

Preparation of PF-06726304 Acetate Stock Solution

- Materials: **PF-06726304 acetate** powder, anhydrous Dimethyl Sulfoxide (DMSO).
- Procedure:
 - Allow the **PF-06726304 acetate** powder to equilibrate to room temperature.
 - Weigh the desired amount of **PF-06726304 acetate** powder.
 - Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mM).
 - Vortex or sonicate the solution until the compound is completely dissolved.

- Store the stock solution at -20°C for up to one month or at -80°C for up to one year.^[3]
Avoid repeated freeze-thaw cycles.^[3]

Preparation of Dosing Solution for Oral Gavage (Example using Clear Solution 1)

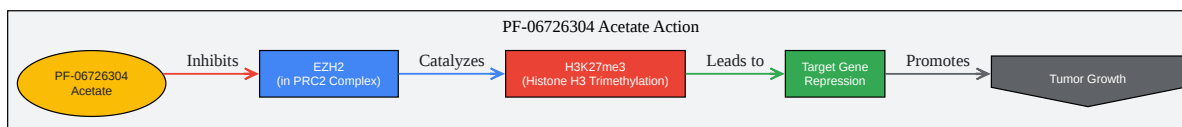
- Materials: **PF-06726304 acetate** DMSO stock solution, PEG300, Tween-80, Saline.
- Procedure:
 - Calculate the required volume of each component based on the desired final concentration and total volume.
 - In a sterile tube, add the calculated volume of the **PF-06726304 acetate** DMSO stock solution.
 - Add the calculated volume of PEG300 and mix thoroughly.
 - Add the calculated volume of Tween-80 and mix until the solution is homogeneous.
 - Add the calculated volume of saline to reach the final desired volume.
 - Vortex the final solution to ensure homogeneity. The resulting solution should be clear.

Animal Dosing

In a xenograft model using female SCID beige mice, PF-06726304 has been administered orally at doses of 30, 100, 200, and 300 mg/kg.^[3]^[4] Administration was performed twice daily (BID) for 20 days, which resulted in significant tumor growth inhibition.^[4]

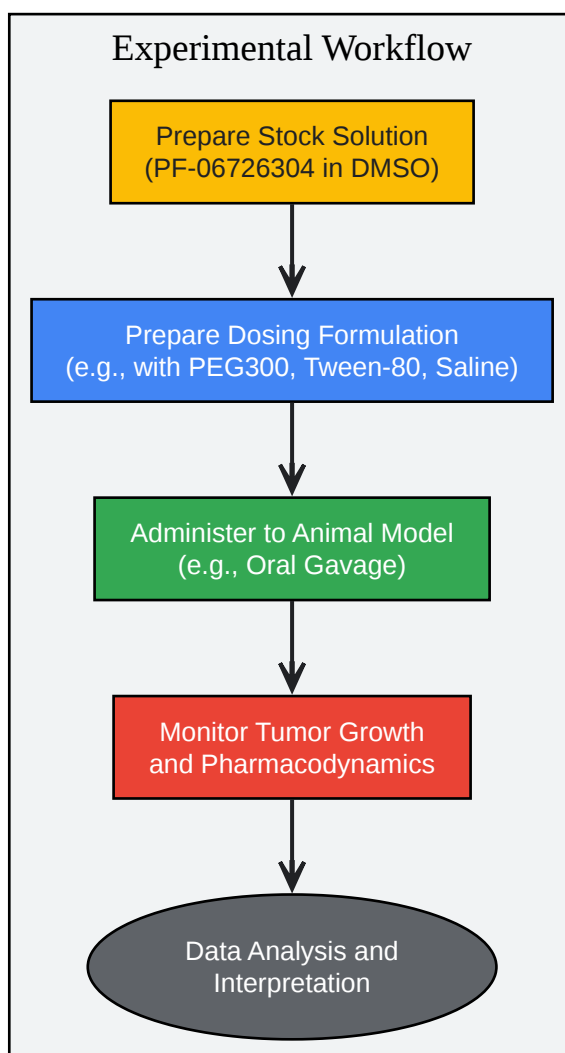
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **PF-06726304 acetate** and a typical experimental workflow for its use in animal studies.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **PF-06726304 acetate**.



[Click to download full resolution via product page](#)

Caption: Workflow for **PF-06726304 acetate** in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rndsystems.com [rndsystems.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for PF-06726304 Acetate in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1485434#pf-06726304-acetate-preparation-for-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com